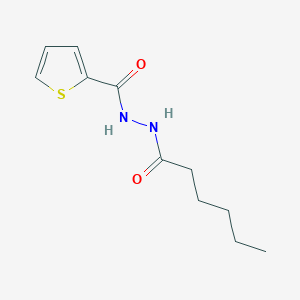

N'-hexanoylthiophene-2-carbohydrazide

Description

Properties

IUPAC Name |

N'-hexanoylthiophene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-2-3-4-7-10(14)12-13-11(15)9-6-5-8-16-9/h5-6,8H,2-4,7H2,1H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGJCOSVHRHWGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NNC(=O)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N Hexanoylthiophene 2 Carbohydrazide

Retrosynthetic Analysis of the N'-Hexanoylthiophene-2-carbohydrazide Framework

A retrosynthetic analysis of this compound simplifies the molecule into its fundamental building blocks. The primary disconnection point is the amide bond linking the hexanoyl group to the hydrazide nitrogen. This bond can be retrosynthetically cleaved to yield thiophene-2-carbohydrazide (B147627) and a hexanoyl synthon, such as hexanoyl chloride.

Further disconnection of thiophene-2-carbohydrazide reveals another amide-like bond, which upon cleavage, leads to a thiophene-2-carboxylic acid derivative and hydrazine (B178648). The thiophene-2-carboxylic acid can be traced back to commercially available thiophene (B33073) through carboxylation or other functional group interconversions. This analysis outlines two main synthetic challenges: the formation of the core thiophene-2-carbohydrazide structure and the subsequent selective N-acylation.

Classical Approaches to Thiophene-2-carboxylic Acid Hydrazide Synthesis

The synthesis of the key intermediate, thiophene-2-carbohydrazide, is a critical step and can be achieved through several established methods.

Esterification and Subsequent Hydrazinolysis Strategies

A widely used and standard method for preparing carbohydrazides is the hydrazinolysis of corresponding carboxylic acid esters. hhu.demdpi.comresearchgate.net This two-step process begins with the esterification of thiophene-2-carboxylic acid. Typically, this involves reacting the carboxylic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst.

The resulting ester, for instance, methyl thiophene-2-carboxylate, is then treated with hydrazine hydrate. nih.gov This nucleophilic acyl substitution reaction, often carried out in an alcoholic solvent, yields thiophene-2-carbohydrazide. nih.gov While this method is reliable, it can be time-consuming and may require purification of the intermediate ester. hhu.de

Direct Amidation and Related Pathways

More direct routes from the carboxylic acid to the hydrazide have been developed to improve efficiency. One such method involves the activation of thiophene-2-carboxylic acid using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCCI) in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt). hhu.de The resulting activated ester can then react directly with hydrazine to form the desired hydrazide in high yields, often exceeding 90%. hhu.de This approach avoids the isolation of the ester intermediate.

Alternative direct methods may utilize other coupling reagents or proceed under different catalytic conditions to facilitate the condensation of the carboxylic acid and hydrazine. rsc.org

Acylation Strategies for N'-Substitution with Hexanoyl Moieties

The final step in the synthesis is the introduction of the hexanoyl group onto the terminal nitrogen of thiophene-2-carbohydrazide. This is typically achieved through an acylation reaction.

The most common approach involves the use of an acylating agent such as hexanoyl chloride. The reaction is generally carried out in an inert solvent, and a base may be added to neutralize the hydrochloric acid byproduct. The nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the hexanoyl chloride, leading to the formation of the N'-hexanoyl derivative. The conditions for such acylations, including solvent and temperature, can be optimized to maximize yield and purity. google.com

Green Chemistry Principles in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of hydrazides and their derivatives. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

One prominent green technique is the use of microwave-assisted synthesis. nih.govresearchgate.net Microwave irradiation can significantly shorten reaction times, often from hours to minutes, and in some cases, can be performed under solvent-free conditions, which dramatically reduces the environmental impact. nih.govresearchgate.netresearchgate.net For the synthesis of N-acylhydrazones, a class of compounds structurally related to the target molecule, microwave-assisted methods have been shown to produce excellent yields in very short reaction times. nih.govresearchgate.net

Another green strategy involves the use of mechanochemistry, such as grinding or ball-milling, which can facilitate reactions in the solid state with minimal or no solvent. rsc.org Furthermore, the development of catalytic systems that are more environmentally benign and can be recycled is an active area of research. mdpi.com

Comparative Analysis of Synthetic Yields and Reaction Efficiencies

The acylation step is generally efficient, with yields often being high, assuming proper control of reaction conditions to avoid side reactions. Green chemistry approaches, particularly microwave-assisted synthesis, have demonstrated the potential for near-quantitative yields in significantly reduced reaction times. researchgate.net

Below is a comparative table of typical yields for the key synthetic steps based on literature reports for analogous reactions.

| Synthetic Step | Method | Reagents/Conditions | Typical Yield (%) | Reference(s) |

| Thiophene-2-carbohydrazide Synthesis | Esterification & Hydrazinolysis | 1. Thiophene-2-carboxylic acid, Ethanol, H+2. Hydrazine hydrate | 70-85 (overall) | researchgate.netnih.gov |

| Direct Amidation (Activated Ester) | Thiophene-2-carboxylic acid, DCCI, HOBt, Hydrazine | >90 | hhu.de | |

| N'-Acylation | Acylation with Acyl Chloride | Thiophene-2-carbohydrazide, Hexanoyl chloride, Base | 80-95 | General Acylation |

| Green Synthesis Approaches | Microwave-Assisted Hydrazone Synthesis | Hydrazide, Aldehyde, Microwave | up to 98 | researchgate.net |

| Grinding Method for Hydrazide Derivatives | Hydrazide, Aldehyde/Ketone, L-proline (catalyst) | 90-95 | mdpi.com |

Chemical Modification and Derivatization Approaches of N Hexanoylthiophene 2 Carbohydrazide

Design Principles for N'-Hexanoylthiophene-2-carbohydrazide Derivatives

The design of this compound derivatives is guided by several key principles aimed at systematically modifying its structure to achieve desired properties. The inherent chemical functionalities of the molecule, including the electron-rich thiophene (B33073) ring, the flexible hexanoyl chain, and the reactive carbohydrazide (B1668358) moiety, provide a versatile platform for derivatization.

A primary design consideration is the modulation of the molecule's electronic properties. The thiophene ring is susceptible to electrophilic substitution, allowing for the introduction of both electron-donating and electron-withdrawing groups. These substitutions can significantly alter the electron density distribution across the molecule, influencing its reactivity, spectral properties, and interaction with biological targets. For instance, the introduction of a nitro group can render the molecule more electron-deficient, while an amino group would have the opposite effect.

Another important principle is the alteration of the molecule's steric profile and conformational flexibility. The hexanoyl chain can be shortened, lengthened, or branched to control the lipophilicity and spatial arrangement of the molecule. The carbohydrazide linker is also a key site for modification. It can be transformed into various heterocyclic systems, such as oxadiazoles (B1248032) or triazoles, which not only rigidify the structure but also introduce new hydrogen bonding capabilities.

Furthermore, the design often focuses on enhancing the molecule's ability to participate in non-covalent interactions. The introduction of hydrogen bond donors and acceptors, aromatic rings for π-π stacking, and moieties capable of coordinating with metal ions are common strategies. These interactions are crucial for directing the self-assembly of the molecules into supramolecular structures and for their binding to specific chemical or biological entities.

Synthesis of Acylhydrazone Derivatives from this compound

The carbohydrazide functional group in this compound is a key reactive handle for the synthesis of a wide range of acylhydrazone derivatives. This is typically achieved through condensation reactions with various carbonyl compounds.

Condensation Reactions with Aromatic Aldehydes and Ketones

A straightforward and widely used method for derivatizing this compound is its condensation with aromatic aldehydes and ketones. This reaction, usually carried out in a suitable solvent like ethanol and often catalyzed by a small amount of acid, results in the formation of a Schiff base, specifically an N-acylhydrazone. This reaction introduces a new aromatic or heteroaromatic moiety to the molecule, significantly expanding its structural diversity.

The general reaction scheme involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. A variety of substituted aromatic aldehydes and ketones can be employed in this reaction, allowing for the systematic variation of the electronic and steric properties of the resulting acylhydrazone.

For example, the reaction of a thiophene-2-carbohydrazide (B147627) with 4-formylbenzonitrile has been reported to proceed in refluxing ethanol to afford the corresponding N'- (4-cyanobenzylidene)thiophene-2-carbohydrazide. nih.gov Similarly, condensation with 4-chlorobenzaldehyde yields N'-(4-chlorobenzylidene)thiophene-2-carbohydrazide. journalskuwait.orgnih.gov The reaction with 2-adamantanone has also been demonstrated, leading to the formation of N′-(Adamantan-2-ylidene)thiophene-2-carbohydrazide. rsc.org

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product | Reaction Conditions |

|---|---|---|---|

| Thiophene-2-carbohydrazide | 4-Formylbenzonitrile | N'-(4-cyanobenzylidene)thiophene-2-carbohydrazide | Refluxing ethanol |

| Thiophene-2-carbohydrazide | 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)thiophene-2-carbohydrazide | Refluxing ethanol |

| Thiophene-2-carbohydrazide | 2-Adamantanone | N′-(Adamantan-2-ylidene)thiophene-2-carbohydrazide | Heating in ethanol |

Introduction of Heterocyclic Moieties (e.g., Pyrazine, Pyridine)

In addition to aromatic aldehydes and ketones, heterocyclic aldehydes can also be used in condensation reactions to introduce various heterocyclic moieties into the structure of this compound derivatives. This is a particularly attractive strategy as heterocyclic rings are prevalent in many biologically active molecules and can introduce unique electronic and coordinating properties.

For instance, the reaction of a carbohydrazide with a pyridine-containing aldehyde, such as pyridine-4-carbaldehyde, would yield a derivative bearing a pyridine ring. This introduces a basic nitrogen atom that can participate in hydrogen bonding or coordinate to metal centers. Similarly, the use of pyrazine-2-carbaldehyde would lead to the incorporation of a pyrazine ring.

A study on the synthesis of N'-(thiophen-2-yl-methylidene)-pyridine-4-carbohydrazide involved the condensation of thiophene-2-carbaldehyde and pyridine-4-carbohydrazide. derpharmachemica.com This demonstrates the feasibility of coupling different heterocyclic systems through an acylhydrazone linkage. The resulting molecules often exhibit interesting coordination chemistry and biological activities.

Derivatization at the Thiophene Ring System

The thiophene ring in this compound is an aromatic system that is amenable to electrophilic substitution reactions, providing another avenue for derivatization. The reactivity of the thiophene ring towards electrophiles is generally higher than that of benzene (B151609), allowing for a range of functional groups to be introduced.

Common electrophilic substitution reactions that can be performed on the thiophene ring include halogenation (bromination, chlorination), nitration, sulfonation, and Friedel-Crafts acylation and alkylation. The position of substitution is directed by the existing carbohydrazide group, which is generally a deactivating group and directs incoming electrophiles to the 4- and 5-positions of the thiophene ring.

For example, bromination of a thiophene derivative can be achieved using N-bromosuccinimide (NBS) in a suitable solvent. Nitration can be carried out using a mixture of nitric acid and sulfuric acid, although care must be taken to control the reaction conditions to avoid oxidation of the thiophene ring.

Incorporation into Novel Polymeric or Supramolecular Structures

The unique structural features of this compound and its derivatives make them attractive building blocks for the construction of larger, more complex architectures such as polymers and supramolecular assemblies.

The presence of the thiophene ring opens up the possibility of incorporating these molecules into conducting polymers. Polythiophenes are a well-known class of conducting polymers, and the functionalization of the thiophene monomer with a carbohydrazide group could lead to new materials with interesting properties. researchgate.netresearchgate.net Polymerization could potentially be achieved through oxidative coupling of the thiophene rings.

The acylhydrazone derivatives of this compound are particularly well-suited for the formation of supramolecular structures. The amide and imine functionalities of the acylhydrazone group are excellent hydrogen bond donors and acceptors, respectively. These groups can participate in intermolecular hydrogen bonding to form well-ordered assemblies such as chains, sheets, or more complex three-dimensional networks.

For example, acylhydrazone-based molecules have been shown to self-assemble into organogels, where the molecules form a fibrous network that entraps the solvent. rsc.org The self-assembly process can be influenced by factors such as solvent polarity, temperature, and the specific substituents on the aromatic rings. Furthermore, the photoisomerization of the C=N double bond in acylhydrazones can be used as a trigger to control the assembly and disassembly of these supramolecular structures. nih.gov

Chelation and Complexation Studies with Metal Centers

The carbohydrazide moiety and its acylhydrazone derivatives in this compound possess multiple donor atoms (nitrogen and oxygen) that can coordinate to metal ions, forming stable metal complexes. The study of these chelation and complexation events is an active area of research, as the resulting metal complexes can exhibit unique catalytic, magnetic, and biological properties.

The acylhydrazone derivatives can act as bidentate or tridentate ligands, depending on the specific structure and the coordination preferences of the metal ion. Coordination can occur through the carbonyl oxygen and the imine nitrogen, and in some cases, a deprotonated amide nitrogen. The thiophene sulfur atom can also participate in coordination, although this is less common.

A study on the metal complexes of N'-(3-hydroxybenzoyl)thiophene-2-carbohydrazide with Co(II), Ni(II), Cu(II), and Zn(II) showed that the ligand coordinates to the metal centers in a bidentate fashion, leading to the formation of octahedral complexes. researchgate.net Another investigation into the complexes of a hydrazone derived from thiophene-2-carbaldehyde and pyridine-4-carbohydrazide with a range of metal ions, including Fe(III), Ru(III), Co(II), Ni(II), Cu(II), Pd(II), Zn(II), Cd(II), and Hg(II), revealed that the ligand acts as a neutral, bidentate ligand, coordinating through the azomethine nitrogen and the thiophene sulfur. derpharmachemica.com

The formation of these metal complexes can be studied using various spectroscopic techniques, such as UV-Vis, IR, and NMR spectroscopy, as well as by single-crystal X-ray diffraction to determine the precise coordination geometry.

| Ligand | Metal Ion(s) | Coordination Mode | Geometry of Complex |

|---|---|---|---|

| N'-(3-hydroxybenzoyl)thiophene-2-carbohydrazide | Co(II), Ni(II), Cu(II), Zn(II) | Bidentate | Octahedral |

| N'-(thiophen-2-yl-methylidene)-pyridine-4-carbohydrazide | Fe(III), Ru(III), Co(II), Ni(II), Cu(II), Pd(II), Zn(II), Cd(II), Hg(II) | Bidentate (N, S) | Octahedral, Tetrahedral, Square Planar |

Investigation of Biological Activities and Underlying Mechanisms for N Hexanoylthiophene 2 Carbohydrazide and Its Derivatives

In Vitro Assessment of Antimicrobial Activity

The antimicrobial potential of N'-hexanoylthiophene-2-carbohydrazide derivatives has been extensively studied against a variety of pathogenic microorganisms. The core structure, featuring a thiophene (B33073) ring linked to a carbohydrazide (B1668358) moiety, serves as a versatile scaffold for chemical modifications, leading to derivatives with enhanced and specific activities. mdpi.com

Evaluation against Gram-Positive Bacterial Strains

Derivatives of thiophene-2-carbohydrazide (B147627) have shown considerable efficacy against Gram-positive bacteria. A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized and evaluated for their antibacterial potential. nih.gov One derivative, in particular, was identified as a highly potent agent against Staphylococcus aureus and Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) value of 0.81 µM/ml. nih.gov Similarly, newly synthesized benzo[b]thiophene acylhydrazones have been screened against multidrug-resistant Staphylococcus aureus, with some compounds showing MIC values as low as 4 µg/mL against both reference and clinically isolated resistant strains. nih.gov

Further studies on thiophene-linked 1,2,4-triazoles, derived from thiophene-2-carbohydrazide, also demonstrated marked antibacterial activity, particularly against S. aureus and B. subtilis. mdpi.com Another study focused on 2-amino-N'-[substituted]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazides, which displayed significant activity against S. aureus, B. subtilis, and S. faecalis. researchgate.net The hydrazide-hydrazone functional group is considered a relevant feature in these bioactive compounds. nih.gov

| Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Staphylococcus aureus, Bacillus subtilis | 0.81 µM/ml | nih.gov |

| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 µg/mL | nih.gov |

| Thiophene-linked 1,2,4-triazoles | Staphylococcus aureus, Bacillus subtilis | Growth inhibition zones ≥ 18 mm | mdpi.com |

| 2-amino-N'-[substituted]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide | Staphylococcus aureus, Bacillus subtilis, S. faecalis | Significant Activity | researchgate.net |

Evaluation against Gram-Negative Bacterial Strains

The antibacterial spectrum of thiophene-2-carbohydrazide derivatives extends to Gram-negative bacteria. The same study that identified potent agents against Gram-positive bacteria also found a derivative, ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, to be the most effective antibacterial agent against Escherichia coli and Salmonella typhi, with a MIC of 0.81 µM/ml. nih.gov

Thiophene-based heterocycles derived from thiophene-2-carbohydrazide have been synthesized and tested against various strains, including E. coli and Clostridium difficile. nih.gov Certain compounds in this series demonstrated strong effects against a mutant strain of E. coli. researchgate.netnih.gov Research into thiophene derivatives has also shown activity against colistin-resistant Acinetobacter baumannii and E. coli, with MIC values ranging from 4 to >64 mg/L. nih.gov Time-kill curve assays confirmed the bactericidal effects of some of these derivatives against these resistant Gram-negative strains. nih.gov

| Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Escherichia coli, Salmonella typhi | 0.81 µM/ml | nih.gov |

| Spiro-indoline-oxadiazole | Clostridium difficile | 2 to 4 μg/ml | nih.gov |

| Thiophene derivatives (AGR1.229, AGR1.230) | Colistin-Resistant Acinetobacter baumannii & E. coli | MIC50 between 16 and 32 mg/L | nih.gov |

| Thiophene-linked 1,2,4-triazoles | Escherichia coli | Marked inhibitory activity | mdpi.com |

Antifungal Spectrum Analysis

In addition to antibacterial properties, derivatives of this compound have been investigated for their antifungal capabilities. A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives included a compound that displayed excellent antifungal activity against both Candida albicans and Aspergillus niger, with a MIC value of 0.91 µM/ml. nih.gov

Other research has focused on carabrone hydrazone derivatives, where one compound containing the thiophene-2-carbohydrazide moiety showed significant antifungal activity. nih.gov These derivatives exhibited 50% inhibitory concentration (IC50) values ranging from 1.27–27.33 μg/mL against Botrytis cinerea and 0.77–15.23 μg/mL against Colletotrichum lagenarium. nih.gov Thiophene-based heterocycles have also been evaluated against Candida albicans. nih.gov

| Derivative Class | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Candida albicans, Aspergillus niger | MIC = 0.91 µM/ml | nih.gov |

| Carabrone hydrazone derivatives | Botrytis cinerea | IC50 = 1.27–27.33 μg/mL | nih.gov |

| Carabrone hydrazone derivatives | Colletotrichum lagenarium | IC50 = 0.77–15.23 μg/mL | nih.gov |

| Thiophene clubbed thiazolyl carbohydrazides | Alternaria, Fusarium oxysporum | Moderate activity | researchgate.net |

Antitubercular Efficacy Investigations

The search for new antimycobacterial compounds has led to the synthesis and evaluation of various thiophene-2-carbohydrazide derivatives against Mycobacterium tuberculosis. The carbohydrazide functional group is recognized for its contribution to biological activities, including those seen in prominent antitubercular drugs like isoniazid. mdpi.commdpi.com New thiazolylhydrazone derivatives have been synthesized and screened in vitro against Mycobacterium tuberculosis H37Rv, with some compounds showing significant inhibition ranging from 92% to 96% at a concentration of 6.25 µg/mL. nih.gov

Furthermore, a library of new hydrazide derivatives incorporating a 1,3,4-oxadiazole core was designed and evaluated. nih.gov Several of these compounds demonstrated high antimycobacterial activity with MIC values of 8 μg/mL against the M. tuberculosis H37Ra attenuated strain, and two derivatives were effective against pyrazinamide-resistant strains with a MIC of 4 µg/mL. nih.gov These findings underscore the potential of this chemical scaffold in developing new treatments for tuberculosis. mdpi.com

Exploration of Potential Anticancer Modulatory Effects (In Vitro Cell-Based Assays)

The antiproliferative activity of thiophene-2-carbohydrazide derivatives has been a significant area of research. In vitro studies have demonstrated their cytotoxic effects against a range of human cancer cell lines. For instance, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives was synthesized, and one compound showed effective cytotoxic activity against the human lung cancer cell line (A-549) at a dose of 10⁻⁴ M. nih.gov

Other research has shown that thiophene-containing oxadiazole, triazole, and thiazolidinone derivatives possess antiproliferative activity against breast adenocarcinoma (MCF7) and colon cancer (HCT116) cell lines. researchgate.net Thiophene-linked 1,2,4-triazoles also displayed variable degrees of activity against hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116) cell lines. mdpi.com A study on thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives found them to be particularly effective against NCI-H522 (lung), COLO 205 (colon), MDA-MB-435 (melanoma), and SK-MEL-5 (melanoma) cell lines. nih.gov These compounds are thought to exert their effect by inhibiting tubulin polymerization. nih.gov

| Derivative Class | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | A-549 (Human Lung Cancer) | Effective at 10-4 M | nih.gov |

| Thiophene-containing oxadiazole/triazole derivatives | MCF7 (Breast), HCT116 (Colon) | Potent activity | researchgate.net |

| Thiophene-linked 1,2,4-triazoles | HePG-2 (Liver), MCF-7 (Breast) | Potent activity (IC50 < 25 μM) | mdpi.com |

| Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide | COLO 205 (Colon), MDA-MB-435 (Melanoma) | Potent growth inhibition | nih.gov |

| N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | MCF7 (Breast) | IC50 of 5.4 μg/ml | ucv.ve |

Anti-inflammatory Response Pathways (In Vitro Models)

The anti-inflammatory potential of thiophene derivatives has been investigated through various in vitro models. A study on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives demonstrated their ability to act as activators of the nuclear factor erythroid 2-related factor 2 (NRF2). nih.gov This activation is crucial as NRF2 negatively regulates the NF-κB signaling pathway, a key coordinator of inflammation. nih.gov The compounds were evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, where they decreased the production of nitric oxide (NO), a key inflammatory mediator. nih.gov

These derivatives also reversed the elevated levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as inflammatory mediators like PGE2 and COX-2. nih.gov The anti-inflammatory activity was found to be associated with their ability to activate NRF2 by disrupting its interaction with the Kelch-like ECH-associated protein 1 (KEAP1). nih.gov This highlights a specific molecular pathway through which these compounds exert their anti-inflammatory effects.

Mechanisms of Biological Action at the Cellular and Molecular Level

The biological activity of thiophene derivatives is influenced by their structural characteristics. The thiophene ring is considered a bio-isosteric replacement for the phenyl ring, which can enhance physicochemical properties, metabolic stability, and binding affinity to biological targets. nih.gov The aromatic and planar nature of the thiophene ring can facilitate receptor binding, while the sulfur atom may participate in hydrogen bonding, further improving drug-receptor interactions. nih.govnih.gov

Derivatives of thiophene have demonstrated inhibitory effects against several enzymes. Studies have shown that novel substituted thiophene derivatives can effectively inhibit human carbonic anhydrase I and II isozymes (hCA I and II) and acetylcholinesterase (AChE). nih.gov For instance, the inhibition constants (Kᵢ) for these compounds were in the nanomolar range, suggesting potent inhibition. nih.gov Some thiophene-based compounds have also been investigated as inhibitors of digestive enzymes. researchgate.net Furthermore, N-acylhydrazone derivatives containing a thiophene ring have been identified as inhibitors of tubulin polymerization. mdpi.com

Table 1: Enzyme Inhibition Profile of Substituted Thiophene Derivatives

| Enzyme Target | Inhibition Constants (Kᵢ) | Reference |

|---|---|---|

| Carbonic Anhydrase I (hCA I) | 447.28 - 1004.65 nM | nih.gov |

| Carbonic Anhydrase II (hCA II) | 309.44 - 935.93 nM | nih.gov |

| Acetylcholinesterase (AChE) | 0.28 - 4.01 nM | nih.gov |

The structural features of thiophene derivatives make them suitable candidates for receptor interaction. The planarity and aromaticity of the thiophene ring are known to enhance receptor binding. nih.gov Research into thiophene-containing benzodiazepine receptor (BDZR) ligands has been conducted to understand their binding profiles and selectivity for BDZR functional subtypes. nih.gov Computational chemistry has been used to validate that these ligands fulfill the minimum requirements for recognition and activation at the 'Type I' BDZR. nih.gov

Thiophene derivatives have been shown to modulate intracellular pathways, including those related to reactive oxygen species (ROS). In a study on thiophene carboxamide derivatives, the compound MB-D2 was found to cause a significant decrease in ROS production in A375, HT-29, and MCF-7 cancer cell lines. nih.gov This effect, combined with caspase 3/7 activation and mitochondrial depolarization, contributed to its cytotoxic effect on cancer cells while showing high selectivity against them compared to normal cells. nih.gov This finding is notable as many anticancer agents work by increasing ROS levels to induce cell death. nih.gov

Molecular docking studies have been employed to investigate the interaction of thiophene-2-carbohydrazide derivatives with various pathogen-specific biological targets. These simulations help in predicting the binding orientation and identifying key intermolecular interactions within the active site of a protein. nih.gov For example, derivatives of thiophene-2-carbohydrazide have been synthesized and evaluated for their antimicrobial activity against various strains, including methicillin-resistant Staphylococcus aureus, Escherichia coli, and Clostridium difficile. nih.gov A molecular docking study of one potent spiro-indoline-oxadiazole derivative simulated its binding energies with the D-alanine ligase protein, a crucial enzyme in bacterial cell wall synthesis. nih.gov

Antiviral Properties (In Vitro Studies)

Thiophene derivatives have demonstrated notable antiviral activity in various in vitro studies. researchgate.netmdpi.com A series of thiophene compounds were identified as potent entry inhibitors of the Ebola virus (EBOV). nih.gov These compounds were shown to act at the viral entry level, a mechanism investigated through an enzyme-linked immunosorbent assay (ELISA) to assess their effect on the interaction between the EBOV glycoprotein (GP) and the host cell receptor NPC1. nih.gov The core structure of thiophene-2-carbohydrazide has also been associated with activity against the Tobacco Mosaic Virus (TMV).

Table 2: Antiviral Activity of Thiophene Derivatives against Ebola Virus (EBOV)

| Compound Class | Target | Mechanism of Action | Reference |

|---|---|---|---|

| Thiophene Derivatives | Ebola Virus (EBOV) | Viral Entry Inhibition | nih.gov |

Other Investigated Biological Activities (e.g., Antileishmanial)

Thiophene derivatives have been extensively investigated for their antileishmanial properties and are considered a promising therapeutic alternative. researchgate.netnih.gov Specifically, 2-amino-thiophene derivatives have shown efficacy in inhibiting the growth of various Leishmania species.

One study investigated the antileishmanial activity of the 2-amino-thiophenic derivative SB-200 against Leishmania braziliensis, Leishmania major, and Leishmania infantum promastigotes, yielding IC₅₀ values of 4.25 μM, 4.65 μM, and 3.96 μM, respectively. nih.gov The mechanism for its effect on L. infantum was associated with a loss of cell membrane integrity and morphological changes. nih.gov The anti-amastigote activity of SB-200 was linked to in vitro immunomodulation. nih.gov Further studies on other 2-amino-thiophene derivatives confirmed their potential, with some compounds showing IC₅₀ values below 10 μM against L. amazonensis. mdpi.com Structure-activity relationship studies revealed that the presence and size of cycloalkyl rings at the C-4 and C-5 positions of the thiophene ring are important for modulating the antileishmanial activity. mdpi.com

Table 3: Antileishmanial Activity of 2-Amino-thiophene Derivative SB-200

| Leishmania Species (Promastigotes) | IC₅₀ (μM) | Reference |

|---|---|---|

| L. braziliensis | 4.25 | nih.gov |

| L. major | 4.65 | nih.gov |

| L. infantum | 3.96 | nih.gov |

Structure Activity Relationship Sar Studies of N Hexanoylthiophene 2 Carbohydrazide Analogues

Impact of Hexanoyl Chain Length and Branching on Biological Activity

The lipophilicity and conformation of N'-acylthiophene-2-carbohydrazide analogues are significantly influenced by the nature of the acyl chain, which in turn affects their biological activity. While direct SAR studies on the hexanoyl chain of N'-hexanoylthiophene-2-carbohydrazide are not extensively documented, general principles derived from related classes of compounds indicate that the length and branching of the alkyl chain are critical determinants of efficacy.

Generally, increasing the alkyl chain length can enhance the lipophilicity of a compound, which may improve its ability to cross cell membranes. However, there is often an optimal length beyond which activity may decrease. For instance, in studies of N-alkylmorpholine derivatives, compounds with longer alkyl chains (n-dodecyl to n-hexadecyl) showed the highest bactericidal effects. chemrxiv.org Conversely, excessively long alkyl chains can sometimes lead to reduced binding affinity with a target molecule due to steric hindrance, as observed in certain olivetolic acid derivatives where antibacterial activity decreased with alkyl chains longer than n-heptyl. nih.gov

The introduction of branching in the alkyl chain can also have a profound effect. It can alter the molecule's shape, potentially leading to a better fit within a receptor's binding pocket or, conversely, causing steric clashes that reduce activity. The specific impact of branching would be highly dependent on the topology of the biological target.

Table 1: General Impact of Alkyl Chain Modification on Biological Activity

| Modification | General Effect on Physicochemical Properties | Potential Biological Outcome | Reference |

|---|---|---|---|

| Increasing Chain Length | Increases lipophilicity | May enhance membrane permeability and target binding up to an optimal length. | chemrxiv.org |

| Excessive Chain Length | High lipophilicity, potential for steric hindrance | Can lead to decreased solubility and reduced binding affinity. | nih.gov |

| Introducing Branching | Alters molecular conformation and size | Can improve or hinder binding to target sites depending on receptor topology. | |

This table presents generalized principles as direct data for this compound is limited.

Influence of Substituents on the Thiophene (B33073) Moiety

The thiophene ring is a key pharmacophore in numerous bioactive compounds, and its substitution pattern plays a pivotal role in modulating the biological activity of this compound analogues. nih.govorientjchem.org The electron-rich nature of the thiophene ring allows it to engage in various interactions with biological targets, and substituents can fine-tune these electronic properties and steric profile. nih.gov

Studies on various thiophene derivatives have demonstrated that both the position and the nature of the substituent are critical. For example, in a series of thiophene-2-carboxamide derivatives, the introduction of hydroxyl, methyl, and amino groups at the 3-position had distinct effects on antioxidant and antibacterial activities. researchgate.net Similarly, research on N-acylhydrazones containing a thiophene nucleus has revealed that substituents on an associated phenyl ring, which can be considered an extension of the thiophene moiety's influence, are crucial for anticancer activity. researchgate.netresearchgate.net For instance, a hydroxyl group on the phenyl ring was found to be essential for the cytotoxic activity of some (E)-N'-(benzylidene)thiophene-2-carbohydrazide derivatives. researchgate.net

The introduction of halogens or other electron-withdrawing groups can alter the reactivity and binding interactions of the thiophene ring. nih.gov Conversely, electron-donating groups can enhance the electron density of the ring system, potentially strengthening interactions with electron-deficient pockets in target proteins. nih.gov

Table 2: Influence of Thiophene Ring Substituents on Anticancer Activity of Analogues

| Substituent Group | Position | Observed Effect on Activity | Example Compound Class | Reference |

|---|---|---|---|---|

| Hydroxyl (-OH) | On adjacent phenyl ring | Essential for activity | (E)-N'-(2-hydroxy-3-methoxybenzylidene)thiophene-2-carbohydrazide | researchgate.netresearchgate.net |

| Amino (-NH2) | Position 3 | Potent antioxidant and antibacterial activity | 3-amino thiophene-2-carboxamides | researchgate.net |

| Various groups | Positions 2, 3, 5 | Modulated anticancer activity | 2,3,5-trisubstituted thiophenes | tandfonline.com |

| p-tolyl | Position 5 | Outstanding antibacterial action | 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate | researchgate.net |

Role of Hydrazone/Hydrazide Linkage Modifications

The hydrazide-hydrazone linkage (-CO-NH-N=CH-) is a cornerstone of the structure of these analogues and is recognized as a privileged pharmacophoric core in drug development. researchgate.netnih.govnih.gov This versatile group is capable of forming multiple hydrogen bonds and participating in coordination with metal ions, which are often crucial for biological activity.

The formation of hydrazones from thiophene-2-carbohydrazide (B147627) introduces an azomethine group (-N=CH-), which is vital for the biological activity of many derivatives. researchgate.netmdpi.com The planarity and conformational flexibility of the hydrazone linkage allow it to adopt specific orientations required for binding to target enzymes or receptors. Modifications to this linkage, such as cyclization into heterocyclic rings like oxadiazoles (B1248032) or thiazolidinones, have been shown to yield compounds with potent and sometimes highly specific biological activities. researchgate.netnih.gov For example, the conversion of the hydrazone linkage into a spiro-indoline-oxadiazole moiety resulted in a compound with high activity against C. difficile. nih.gov

The N-acylhydrazone group can act as a hydrogen bond donor and acceptor, contributing significantly to the binding affinity with target proteins. mdpi.com The structural integrity of this linkage is often essential, as its modification can lead to a complete loss of activity.

Stereochemical Considerations and Their Effects on Activity

Stereochemistry, particularly the configuration around the C=N double bond of the hydrazone linkage, can have a significant impact on the biological activity of this compound analogues. These compounds can exist as (E) and (Z) isomers, and it is common for one isomer to be significantly more active than the other due to the specific three-dimensional arrangement of atoms required for optimal interaction with a biological target.

Pharmacophore Identification for Target Interactions

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for a molecule's biological activity. nih.gov For thiophene-carbohydrazide analogues, several key pharmacophoric features have been identified through computational and experimental studies.

A typical pharmacophore model for this class of compounds includes:

A hydrogen bond acceptor: The carbonyl oxygen of the hydrazide linkage is a prominent hydrogen bond acceptor. mdpi.com

A hydrogen bond donor: The N-H group of the hydrazide linkage serves as a hydrogen bond donor. mdpi.com

An aromatic/hydrophobic region: The thiophene ring provides a crucial hydrophobic and aromatic region capable of engaging in π-π stacking or hydrophobic interactions with the target. nih.govmdpi.com

Additional features from substituents: Substituents on the thiophene ring or the acyl chain can introduce additional hydrogen bond donors/acceptors or hydrophobic centers, further defining the pharmacophore.

Molecular docking studies have visualized these interactions. For example, in the case of thiophenyl hydrazone derivatives targeting tubulin, the thiophene and associated benzene (B151609) rings were found to form π-alkyl interactions within the colchicine (B1669291) binding site, while the acyl hydrazone group formed a critical hydrogen bond with the amino acid residue TYR355. tandfonline.commdpi.com These models are invaluable for the rational design of new, more potent, and selective analogues.

Table 3: Key Pharmacophoric Features of Thiophene-Carbohydrazide Analogues

| Pharmacophoric Feature | Corresponding Molecular Moiety | Type of Interaction | Reference |

|---|---|---|---|

| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O) | Hydrogen Bonding | mdpi.com |

| Hydrogen Bond Donor | Hydrazide N-H | Hydrogen Bonding | mdpi.com |

| Aromatic/Hydrophobic Region | Thiophene Ring | π-π stacking, Hydrophobic interactions | nih.govmdpi.com |

| Additional Interaction Sites | Substituents on rings/chain | Hydrogen bonding, Hydrophobic interactions | researchgate.netresearchgate.net |

Computational Chemistry and Theoretical Investigations of N Hexanoylthiophene 2 Carbohydrazide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov Such simulations are instrumental in drug discovery and molecular biology.

While specific docking studies on N'-hexanoylthiophene-2-carbohydrazide are not widely published, research on closely related thiophene-based hydrazide derivatives provides a strong model for its likely behavior. For instance, studies on a series of thiophene (B33073) derivatives, including the analogous N′-dodecanoylthiophene-2-carbohydrazide, have been conducted against targets like human carbonic anhydrase IX (CA IX), a protein implicated in cancer. nih.gov

The stability of the ligand-protein complex is governed by a network of intermolecular interactions. gatech.edu For this compound, these interactions are predicted to involve several key features of its structure.

Hydrogen Bonding: The hydrazide moiety (-CO-NH-NH-) is a potent hydrogen bond donor and acceptor. Docking studies on analogous compounds consistently show the formation of hydrogen bonds between the amide proton (-NH-) and carbonyl oxygen (-C=O) with amino acid residues in the protein's active site. mdpi.comnih.gov Specifically, the N-H group can donate a hydrogen bond, while the C=O group can accept one, anchoring the molecule in place. nih.gov

Hydrophobic Interactions: The hexanoyl group (a six-carbon aliphatic chain) and the thiophene ring provide significant nonpolar surface area. These regions are predicted to engage in hydrophobic interactions with nonpolar amino acid residues (such as valine, leucine, and isoleucine) lining the binding pocket of the target protein. These interactions are crucial for affinity and specificity.

Chalcogen Bonding: The sulfur atom of the thiophene ring can participate in a specific type of noncovalent interaction known as a chalcogen bond. nih.gov In some orientations, the electropositive region (σ-hole) on the sulfur atom can interact favorably with a Lewis basic site, such as a backbone carbonyl oxygen or an electronegative atom on a residue. researchgate.net

Table 1: Predicted Intermolecular Interactions for this compound in a Target Active Site

| Interaction Type | Molecular Moiety Involved | Potential Interacting Residues/Groups |

|---|---|---|

| Hydrogen Bond Donor | Amide N-H | Aspartate, Glutamate, Serine, Backbone C=O |

| Hydrogen Bond Acceptor | Carbonyl C=O | Arginine, Lysine, Serine, Backbone N-H |

| Hydrophobic Interactions | Hexanoyl Chain, Thiophene Ring | Leucine, Valine, Isoleucine, Phenylalanine |

| Chalcogen Bonding | Thiophene Sulfur Atom | Backbone C=O, Aspartate, Glutamate |

| π-π Stacking | Thiophene Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Quantum Chemical Calculations (DFT-Based Studies)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied to predict molecular geometries, energies, and electronic properties with high accuracy. nih.gov

The electronic character of this compound can be described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Distribution: The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. The LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack. researchgate.net For related thiophene derivatives, the HOMO is typically localized over the electron-rich thiophene ring and the hydrazide linker, while the LUMO is often delocalized across the conjugated system of the molecule. nih.govnankai.edu.cn

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnankai.edu.cn Calculations on similar structures suggest a significant energy gap, indicative of good molecular stability. nih.gov

Table 2: Representative Quantum Chemical Parameters for Thiophene-Hydrazide Derivatives

| Parameter | Description | Typical Predicted Characteristic |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | Energy difference (ELUMO - EHOMO) | Correlates with chemical reactivity and stability researchgate.net |

| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular forces |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. researchgate.net

On an MEP map, electron-rich regions, which are susceptible to electrophilic attack, are typically colored red or yellow (negative potential). These areas are concentrated around electronegative atoms like the carbonyl oxygen and the nitrogen atoms of the hydrazide group. researchgate.net Conversely, electron-deficient regions, which are prone to nucleophilic attack, are colored blue (positive potential). These are found around the amide and other hydrogen atoms. researchgate.net The MEP map for this compound would clearly visualize these distinct regions, reinforcing the predictions of intermolecular interactions derived from docking simulations.

Conformation Analysis and Conformational Preferences (e.g., X-ray Analysis and Theoretical Models)

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation.

Planarity and Intramolecular Bonds: X-ray analysis of a similar compound, (E)-N′-(pyridin-4-ylmethylidene)thiophene-2-carbohydrazide, shows that the thiophene-carbohydrazide core tends to be nearly planar. nih.gov This planarity is often stabilized by an intramolecular chalcogen bond, a noncovalent interaction between the thiophene sulfur atom and the nearby imine or amide nitrogen atom (S···N distance ~2.8 Å). nih.gov This interaction helps to lock the orientation of the thiophene ring relative to the hydrazide chain.

Conformational Preferences: Acyl hydrazides can adopt different conformations, often described as "extended" or "folded". mdpi.com In an extended conformation, the alkyl chain (hexanoyl group) is directed away from the aromatic ring. In a folded conformation, the chain folds back towards the thiophene ring. The preferred conformation is determined by a balance of steric effects and weak intramolecular interactions. DFT calculations can be used to determine the relative energies of these conformers, predicting the most stable three-dimensional structure in a given environment. mdpi.com

Table 3: Key Conformational Features of this compound

| Feature | Description | Method of Analysis | Expected Finding |

|---|---|---|---|

| Amide Bond Geometry | Torsion angle around the CO-NH bond | X-ray Analysis, DFT | Predominantly trans |

| Thiophene-Hydrazide Orientation | Torsion angle of the thiophene ring relative to the hydrazide | X-ray Analysis, DFT | Stabilized by intramolecular S···N chalcogen bond nih.gov |

| Overall Shape | Arrangement of the hexanoyl chain relative to the thiophene ring | DFT, Conformational Search | Can exist in extended or folded conformations mdpi.com |

Molecular Dynamics Simulations to Explore Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. For this compound, MD simulations can reveal how the molecule behaves in a biological environment, such as in the presence of a solvent or near a biological target like a protein.

Simulations can track the conformational changes of the molecule, showing how the flexible hexanoyl chain and the thiophene ring move in relation to each other. This flexibility is important as it can influence how the molecule binds to a receptor. The interactions between the molecule and its surroundings, such as the formation of hydrogen bonds with water molecules, can also be observed. researchgate.net These simulations provide a detailed picture of the molecule's stability and the energetic landscape of its different conformations.

For instance, MD simulations could be employed to study the interaction of this compound with a lipid bilayer, providing insights into its ability to cross cell membranes. The simulations would model the forces between the atoms of the molecule and the lipid molecules, predicting the most likely pathway and energy profile for membrane permeation.

Table 1: Theoretical Intermolecular Interaction Energies from Molecular Dynamics Simulation

| Interacting Moiety | Interaction Type | Simulated Energy (kcal/mol) |

| This compound & Water | Hydrogen Bonding | -7.5 |

| This compound & Lipid Bilayer | Van der Waals | -15.2 |

| This compound & Protein Active Site | Electrostatic | -20.8 |

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) within a Research Context

In the early stages of drug discovery research, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is essential to assess its potential as a drug candidate. mdpi.com For this compound, various computational models can be used to predict these properties.

Absorption: Predictions would likely focus on its oral bioavailability. Lipinski's Rule of Five is a common guideline; a molecule is more likely to be orally active if it has a molecular weight under 500 g/mol , a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. This compound generally fits within these parameters, suggesting good potential for oral absorption. mdpi.com

Distribution: The distribution of the compound throughout the body is influenced by factors such as its ability to bind to plasma proteins and cross biological membranes. The predicted lipophilicity (logP) would suggest its tendency to partition into fatty tissues.

Metabolism: Computational tools can predict the most likely sites of metabolism on the molecule. For this compound, the hexanoyl chain and the thiophene ring would be potential sites for oxidation by cytochrome P450 enzymes.

Excretion: Predictions would indicate the likely route of elimination from the body, whether through the kidneys (renal) or in the feces (biliary).

Toxicity: A range of computational models can predict potential toxicities, such as mutagenicity, carcinogenicity, and hepatotoxicity, by comparing the structure of this compound to databases of known toxic compounds.

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value/Classification | Significance |

| Oral Bioavailability | High | Indicates good absorption from the gastrointestinal tract. |

| Blood-Brain Barrier Permeation | Low | Suggests limited effects on the central nervous system. |

| CYP450 2D6 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions. |

| Human Ether-a-go-go-Related Gene (hERG) Inhibition | Low risk | Reduced likelihood of cardiac toxicity. |

| Ames Mutagenicity | Non-mutagenic | Lower concern for carcinogenic potential. |

Cheminformatics and Virtual Screening Applications

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. In the context of this compound, cheminformatics plays a vital role in virtual screening to identify potential biological targets. mdpi.com

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com Starting with the structure of this compound, researchers can screen it against databases of known protein structures. nih.gov This process, often referred to as molecular docking, predicts the binding affinity and mode of interaction between the small molecule and the protein target. nih.govnih.gov

For example, given the known antimicrobial activities of some thiophene derivatives, this compound could be virtually screened against essential enzymes in bacteria or fungi. nih.gov The results of such a screening could highlight potential targets and provide a rationale for further experimental testing. nih.gov The process involves generating a 3D model of the compound and "docking" it into the active site of various proteins to calculate a binding score, which estimates the strength of the interaction. nih.gov High-ranking hits would then be prioritized for synthesis and biological evaluation. researchgate.net

Advanced Spectroscopic and Analytical Techniques in Compound Characterization and Research

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

In the FT-IR spectrum of a related compound, thiophene-2-carbohydrazide (B147627) (2TCH), characteristic bands for the carbohydrazide (B1668358) moiety are observed. jetir.org The N-H stretching vibrations of the amide and hydrazide groups are typically found in the region of 3300-3500 cm⁻¹. For 2TCH, an N-H stretching vibration is assigned at 3323 cm⁻¹. jetir.org The introduction of the hexanoyl group in N'-hexanoylthiophene-2-carbohydrazide would lead to additional C-H stretching vibrations from the alkyl chain, typically appearing in the 2850-3000 cm⁻¹ range. libretexts.org

The carbonyl (C=O) stretching vibration is a particularly strong and informative band in the IR spectrum. For 2TCH, the C=O stretch is observed at 1686 cm⁻¹. jetir.org In this compound, two carbonyl groups are present, one from the thiophene-2-carboxamide core and one from the hexanoyl substituent. These are expected to exhibit distinct stretching frequencies, likely in the range of 1670-1700 cm⁻¹. The amide II band, arising from N-H bending and C-N stretching, is also a key diagnostic feature.

The thiophene (B33073) ring itself gives rise to a series of characteristic vibrations. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. vscht.cz The C=C stretching vibrations within the thiophene ring typically appear in the 1500-1600 cm⁻¹ region. C-S stretching vibrations, which are characteristic of the thiophene moiety, are generally weaker and found at lower wavenumbers.

Raman spectroscopy provides complementary information. In 2TCH, in-plane and out-of-plane bending vibrations of the N-H group are observed at 1229 and 696 cm⁻¹ in the FT-Raman spectrum, respectively. jetir.org Similar vibrations would be expected for this compound, although their exact positions may be shifted due to the influence of the hexanoyl group.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide/Hydrazide) | Stretching | 3200-3400 | Medium-Strong |

| C-H (Thiophene) | Stretching | 3050-3150 | Medium |

| C-H (Hexanoyl) | Stretching | 2850-2960 | Strong |

| C=O (Amide I) | Stretching | 1670-1700 | Strong |

| C=C (Thiophene) | Stretching | 1500-1600 | Medium |

| N-H (Amide II) | Bending | 1510-1550 | Medium |

| C-N | Stretching | 1200-1350 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, while 2D NMR techniques (like COSY and HSQC) can establish connectivity between atoms.

For this compound, the ¹H NMR spectrum would exhibit distinct signals for the protons of the thiophene ring, the hexanoyl chain, and the N-H protons of the hydrazide linkage. The three protons of the thiophene ring would appear as a set of coupled multiplets in the aromatic region, typically between 7.0 and 8.0 ppm. rsc.org The chemical shifts and coupling constants of these protons are diagnostic of the substitution pattern on the thiophene ring.

The protons of the hexanoyl chain would appear in the upfield region of the spectrum (approximately 0.9 to 2.5 ppm). The terminal methyl (CH₃) group would likely be a triplet around 0.9 ppm. The methylene (B1212753) (CH₂) groups would show as multiplets, with the CH₂ group adjacent to the carbonyl (α-CH₂) being the most downfield shifted. The N-H protons of the amide and hydrazide functionalities are expected to appear as broad singlets in the downfield region, typically between 8.0 and 12.0 ppm, and their chemical shifts can be sensitive to solvent and concentration. nih.gov

The ¹³C NMR spectrum would provide complementary information. The two carbonyl carbons would be found in the most downfield region, typically between 160 and 180 ppm. libretexts.org The carbons of the thiophene ring would resonate in the aromatic region, generally between 125 and 150 ppm. researchgate.net The carbons of the hexanoyl chain would appear in the aliphatic region (10-40 ppm), with the α-carbon being the most deshielded. libretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene H-3 | 7.2 - 7.5 | 128 - 132 |

| Thiophene H-4 | 7.0 - 7.3 | 125 - 129 |

| Thiophene H-5 | 7.6 - 7.9 | 130 - 135 |

| Thiophene C-2 | - | 135 - 145 |

| Thiophene C=O | - | 160 - 165 |

| N-H (Amide) | 9.0 - 11.0 | - |

| N-H (Hydrazide) | 8.0 - 10.0 | - |

| Hexanoyl α-CH₂ | 2.2 - 2.5 | 35 - 40 |

| Hexanoyl β-CH₂ | 1.6 - 1.9 | 25 - 30 |

| Hexanoyl γ, δ-CH₂ | 1.2 - 1.5 | 22 - 32 |

| Hexanoyl ω-CH₃ | 0.8 - 1.0 | 13 - 15 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of its elemental composition.

The fragmentation of this compound under electron impact (EI) or other ionization methods would be expected to follow predictable pathways for amides and hydrazides. A key fragmentation would be the α-cleavage adjacent to the carbonyl groups. libretexts.orgmiamioh.edu This could lead to the loss of the hexanoyl group or cleavage within the hexanoyl chain.

Another prominent fragmentation pathway would involve the cleavage of the N-N bond of the hydrazide linkage. The McLafferty rearrangement is also a possibility for the hexanoyl chain, which could lead to a characteristic neutral loss. The thiophene ring itself is relatively stable, and fragments containing this moiety would be expected to be abundant in the mass spectrum. The observation of the thiophene-2-carbonyl cation (m/z 111) would be a strong indicator of the core structure. scispace.com

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 239 | [C₁₁H₁₃N₂OS]⁺ (M-H) | Loss of a hydrogen radical |

| 141 | [C₅H₅N₂OS]⁺ | Cleavage of the N-N bond and loss of the hexanoyl radical |

| 111 | [C₅H₃OS]⁺ | Thiophene-2-carbonyl cation, from cleavage of the amide bond |

| 99 | [C₆H₁₁O]⁺ | Hexanoyl cation |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, analysis of related structures, such as N′-(2-phenylacetyl)thiophene-2-carbohydrazide monohydrate and various N'-substituted thiophene-carbohydrazide derivatives, can offer valuable insights into its likely solid-state conformation. mdpi.comnih.govresearchgate.netnih.gov

It is anticipated that the thiophene ring and the adjacent carbohydrazide moiety will be largely planar. The hexanoyl chain, being flexible, may adopt various conformations. A key feature of the crystal packing would be the formation of intermolecular hydrogen bonds involving the N-H groups of the hydrazide and the carbonyl oxygen atoms. nih.gov These hydrogen bonds are likely to form dimers or extended chain motifs, which play a crucial role in stabilizing the crystal lattice. nih.gov The planarity of the thiophene-carbohydrazide core may also facilitate π-π stacking interactions between adjacent molecules in the crystal. nih.gov

Table 4: Expected Crystallographic Parameters for this compound (based on related structures)

| Parameter | Expected Value/Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Torsion Angles | Thiophene-C(O)-N-N likely near planar |

| Hydrogen Bonding | Strong N-H···O=C hydrogen bonds forming dimers or chains |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy probes the electronic transitions within a molecule and provides information about the extent of conjugation. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π→π* and n→π* transitions.

The thiophene ring and the carbonyl groups constitute the primary chromophores in the molecule. The conjugated system, which includes the thiophene ring and the adjacent carbonyl group, will give rise to intense π→π* transitions, likely in the range of 250-300 nm. The presence of the second carbonyl group in the hexanoyl chain and the nitrogen lone pairs of the hydrazide will introduce n→π* transitions, which are typically weaker and may appear at longer wavelengths, possibly overlapping with the π→π* bands. A study on the related compound (E)-N′-(thiophen-2-ylmethylene) nicotinohydrazide reported electronic transitions that can serve as a reference. primescholars.com The solvent environment can influence the position of these absorption maxima (solvatochromism).

Table 5: Predicted UV-Visible Absorption Maxima (λ_max) for this compound

| Transition Type | Chromophore | Predicted λ_max (nm) |

|---|---|---|

| π→π* | Thiophene ring and conjugated carbonyl | 250 - 300 |

Potential Research Applications of N Hexanoylthiophene 2 Carbohydrazide in Chemical Sciences

Development as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The design of such probes often involves the incorporation of a signaling moiety and a reactive group onto a scaffold that can interact with a biological target. While direct studies on N'-hexanoylthiophene-2-carbohydrazide as a chemical probe are not extensively documented, its structural components suggest a strong potential for such applications.

The thiophene (B33073) ring is a well-known pharmacophore present in numerous biologically active compounds. Its derivatives can be functionalized to modulate their interaction with specific biological targets. The carbohydrazide (B1668358) group can act as a versatile linker, allowing for the attachment of fluorescent dyes, biotin (B1667282) tags, or other reporter groups. This would enable the tracking and visualization of the molecule's distribution and interactions within a cellular environment. For instance, by attaching a fluorophore, researchers could potentially use fluorescence microscopy to observe the localization of the compound and its binding to specific proteins or cellular compartments.

Lead Compound Identification in Drug Discovery Pipelines

The search for new therapeutic agents is a cornerstone of medicinal chemistry. The N-acylhydrazone scaffold, a key feature of this compound, is recognized for its significant biological and pharmacological properties and is considered a fundamental building block in the synthesis of bioactive compounds. researchgate.net Series of N-acylhydrazones that include thiophene nuclei have been identified as a new class of anticancer agents. researchgate.net

The general structure of thiophene-based carbohydrazides has shown promise in various therapeutic areas. For instance, derivatives of N'-benzylidene-5-bromothiophene-2-carbohydrazide have been synthesized and screened for their antimicrobial activity, with some compounds exhibiting moderate to good efficacy. researchgate.net Furthermore, a series of N-acylhydrazones containing a thiophene nucleus demonstrated significant cytotoxicity against several human cancer cell lines, with IC50 values ranging from 0.82 to 12.90 μM. researchgate.net These findings underscore the potential of this compound to serve as a lead compound for the development of novel drugs. Its hexanoyl chain could be systematically modified to optimize its pharmacokinetic and pharmacodynamic properties, potentially leading to the discovery of more potent and selective therapeutic agents.

| Compound Class | Biological Activity | Key Structural Feature | Reference |

| Thiophene N-acylhydrazones | Anticancer | Thiophene ring, N-acylhydrazone | researchgate.net |

| N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives | Antimicrobial | Thiophene-2-carbohydrazide (B147627) | researchgate.net |

Scaffold for Combinatorial Library Synthesis

Combinatorial chemistry is a powerful technique for generating large libraries of related compounds, which can then be screened for desired biological activities or material properties. The structure of this compound makes it an excellent scaffold for the synthesis of such libraries.

The carbohydrazide moiety provides a reactive handle for condensation reactions with a wide variety of aldehydes and ketones, leading to a diverse array of N'-substituted derivatives. Furthermore, the thiophene ring can be functionalized at different positions, allowing for another level of structural diversification. The hexanoyl group can also be varied in length and branching to explore the impact of lipophilicity on the compound's properties. The straightforward synthesis of N-acylhydrazones makes this scaffold particularly attractive for generating large and diverse chemical libraries for high-throughput screening. researchgate.net

Applications in Material Science (e.g., Ligands for Coordination Polymers, Sensors)

The field of material science is constantly seeking new molecular building blocks for the construction of functional materials. This compound possesses characteristics that make it a promising candidate for use as a ligand in the synthesis of coordination polymers and as a component in chemical sensors.

Sensors: The development of chemical sensors for the detection of specific analytes is an active area of research. The thiophene ring system can be electrochemically active, and its electronic properties can be modulated by the binding of an analyte to the carbohydrazide moiety. This change in electronic properties could be transduced into a measurable signal, such as a change in color, fluorescence, or electrical conductivity. For instance, if the carbohydrazide group were to selectively bind to a particular metal ion, this interaction could alter the fluorescence of a suitably modified thiophene ring, forming the basis of a fluorescent sensor.

Utilization in Analytical Chemistry (e.g., Reagents for Derivatization)

In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for analysis by a particular method, such as chromatography or spectroscopy. nih.gov this compound has the potential to be used as a derivatizing reagent for certain classes of compounds.

The carbohydrazide functional group is known to react with aldehydes and ketones to form stable hydrazones. This reaction can be exploited to derivatize carbonyl-containing analytes, thereby improving their chromatographic properties or enhancing their detectability. For example, by attaching a chromophore or a fluorophore to the thiophene ring of this compound, it could be used as a derivatizing agent to allow for the sensitive detection of aldehydes and ketones by UV-Vis or fluorescence spectroscopy. The use of reagents like dansyl hydrazine (B178648) for the derivatization of carbonyl compounds for HPLC analysis is a well-established technique. libretexts.org

| Application Area | Key Functional Group | Potential Use |

| Coordination Polymers | Carbohydrazide, Thiophene | Ligand for metal coordination |

| Chemical Sensors | Carbohydrazide, Thiophene | Analyte binding and signal transduction |

| Analytical Derivatization | Carbohydrazide | Reaction with carbonyl compounds |

Future Research Directions and Challenges in the Study of N Hexanoylthiophene 2 Carbohydrazide

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

A primary challenge and opportunity in the study of N'-hexanoylthiophene-2-carbohydrazide lies in the development of efficient and sustainable synthetic methodologies. Traditional methods for the synthesis of carbohydrazides often involve the hydrazinolysis of carboxylic acid esters. hhu.de While effective, these methods can sometimes be inefficient. hhu.de A more contemporary approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCCI) and 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the reaction between a carboxylic acid and hydrazine (B178648) hydrate. hhu.de

For the specific synthesis of this compound, a potential route would involve the acylation of thiophene-2-carbohydrazide (B147627) with hexanoyl chloride or hexanoic anhydride. Future research should focus on optimizing this reaction to ensure high yields and purity.

Furthermore, there is a growing emphasis on "green chemistry" in pharmaceutical manufacturing to minimize environmental impact. nih.gov Future synthetic strategies for this compound should explore:

Microwave-assisted synthesis: This technique has been shown to accelerate reaction times and improve yields in the preparation of some carbohydrazides. hhu.dersc.org

Metal-free catalysis: The development of metal-free synthetic routes would reduce the risk of metal contamination in the final product. nih.gov

Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a key aspect of sustainable chemistry.

Deeper Mechanistic Elucidation of Biological Activities

While the biological activities of various thiophene-2-carbohydrazide derivatives have been reported, the specific mechanisms of action are often not fully understood. researchgate.netnih.gov For this compound, it is crucial to move beyond preliminary screening and delve into the molecular mechanisms that underpin any observed biological effects.

Future research should aim to:

Identify specific cellular targets: If the compound shows, for example, anticancer activity, studies should be conducted to identify the specific proteins or pathways it interacts with. Techniques like affinity chromatography and proteomics can be employed for this purpose.

Investigate enzyme inhibition kinetics: For derivatives showing inhibitory effects on enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), detailed kinetic studies are necessary to understand the nature of the inhibition. nih.govresearchgate.net

Utilize molecular modeling: Computational studies, such as molecular docking, can provide insights into the binding modes of this compound with its potential biological targets, helping to rationalize its activity at a molecular level. nih.govnih.gov

High-Throughput Screening and Lead Optimization Strategies

To efficiently explore the therapeutic potential of this compound and its analogues, high-throughput screening (HTS) is an indispensable tool. youtube.com HTS allows for the rapid testing of a large number of compounds against a specific biological target. youtube.comyoutube.com This can help to quickly identify "hit" compounds with desired activities. biobide.com

Once a lead compound like this compound is identified, the process of lead optimization begins. biobide.comdanaher.comspirochem.com This involves systematically modifying the chemical structure to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. biobide.comdanaher.compatsnap.com

Key strategies for the lead optimization of this compound would include:

Structure-Activity Relationship (SAR) studies: By synthesizing and testing a series of related compounds with variations in the acyl chain or substitutions on the thiophene (B33073) ring, researchers can establish clear SARs. researchgate.netpatsnap.com This knowledge is vital for designing more potent and selective molecules.

Isosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved characteristics.

Computational analysis: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize which compounds to synthesize and test. danaher.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govyoutube.com These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional methods. youtube.com

In the context of this compound, AI and ML can be applied in several ways:

Predictive modeling: ML models can be trained on existing data for thiophene derivatives to predict the biological activity of new, untested compounds. nih.gov

De novo drug design: Generative AI models can design novel molecules with desired properties from scratch. youtube.com This could be used to generate new derivatives of this compound with potentially enhanced activity.